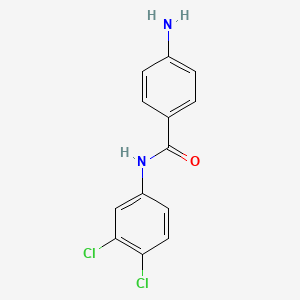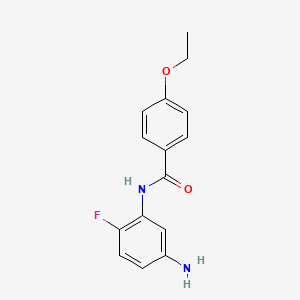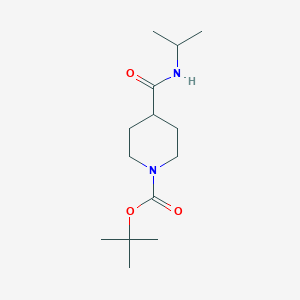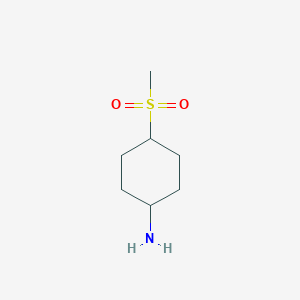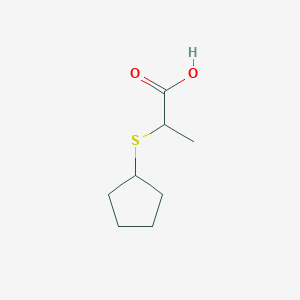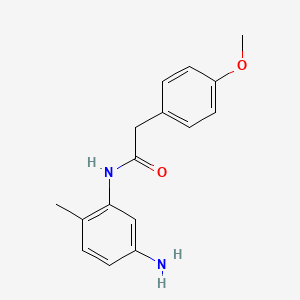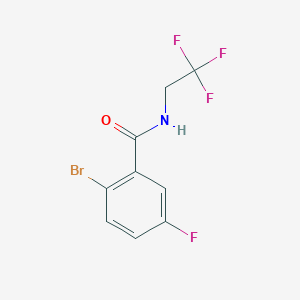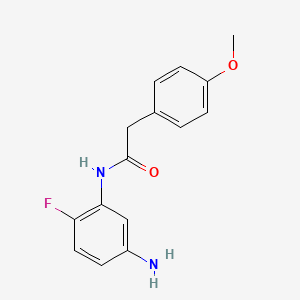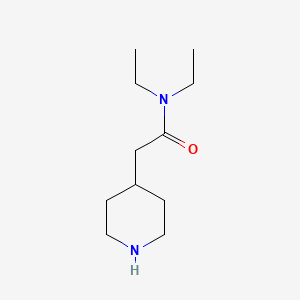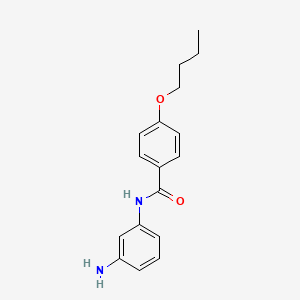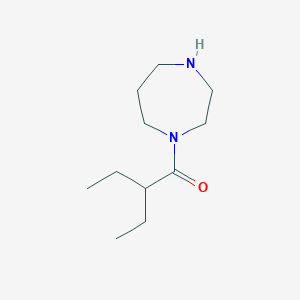
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one
概要
説明
“1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one” is a chemical compound with the IUPAC name 1-acetyl-1,4-diazepane . It has a molecular weight of 142.2 . The compound is a colorless to yellow liquid at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid at room temperature . It has a molecular weight of 142.2 .作用機序
Target of Action
The primary target of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/Rho-kinase complex, thereby inhibiting the function of ROCK . This inhibition results in a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by Ripasudil affects the biochemical pathway related to the regulation of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor from the ciliary body away from the eye, thereby reducing IOP .
Pharmacokinetics
Ripasudil has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours . .
Result of Action
The molecular and cellular effects of Ripasudil’s action primarily involve the reduction of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor, thereby reducing IOP . This can help in the treatment of conditions like glaucoma and ocular hypertension .
実験室実験の利点と制限
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one has a number of advantages as a research chemical, including its high potency, rapid onset of action, and low toxicity. However, it also has some limitations, including the potential for abuse and dependence, and the lack of long-term safety data.
将来の方向性
There are a number of future directions for research on 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one, including the development of new analogs and derivatives, the investigation of its potential as a treatment for other disorders, such as depression and PTSD, and the exploration of its impact on neural plasticity and neurogenesis. Additionally, further research is needed to better understand the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
科学的研究の応用
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one has been extensively studied for its anxiolytic and sedative properties. It has been found to be effective in the treatment of anxiety disorders, including generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder. It has also been found to be effective in the treatment of insomnia and other sleep disorders.
Safety and Hazards
生化学分析
Biochemical Properties
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme-catalyzed processes. This compound has been shown to interact with several enzymes, including imine reductases and transaminases. Imine reductases catalyze the reduction of imines to amines, and this compound serves as a substrate in these reactions, leading to the formation of chiral amines with high enantioselectivity . Additionally, this compound can interact with transaminases, which facilitate the transfer of amino groups between molecules, further highlighting its versatility in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of Rho-associated kinase (ROCK), an enzyme involved in regulating the cytoskeleton and cell motility . By inhibiting ROCK, this compound can alter cell shape, adhesion, and migration, which are critical processes in wound healing and cancer metastasis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzymes such as ROCK, where the compound binds to the active site and prevents substrate access . This inhibition leads to downstream effects on cellular processes, including changes in cytoskeletal dynamics and cell motility . Additionally, this compound can modulate gene expression by binding to transcription factors, thereby altering their ability to regulate target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can influence the compound’s efficacy and necessitate careful consideration in experimental design and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as promoting wound healing and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing toxicity . Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . The interaction with cofactors such as NADH and NADPH is also critical for the compound’s metabolic activity, as these cofactors provide the necessary reducing equivalents for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoskeletal proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
特性
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-5-6-12-7-9-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYRHMWBRUBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)
